molecular formula C14H12ClN B3337037 3-Chloro-9-ethylcarbazole CAS No. 50668-20-7

3-Chloro-9-ethylcarbazole

Cat. No.: B3337037
CAS No.: 50668-20-7
M. Wt: 229.7 g/mol
InChI Key: MUFKWEXXRXIVKR-UHFFFAOYSA-N
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Description

3-Chloro-9-ethylcarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. It is characterized by the presence of a chlorine atom at the third position and an ethyl group at the ninth position of the carbazole skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-9-ethylcarbazole typically involves the chlorination of 9-ethylcarbazole. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the third position .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-9-ethylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted carbazole derivatives.

    Oxidation: Carbazole derivatives with oxygen-containing functional groups.

    Reduction: 9-Ethylcarbazole.

Scientific Research Applications

3-Chloro-9-ethylcarbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-9-ethylcarbazole in organic electronics involves its ability to participate in π-π stacking interactions and charge transport processes. The chlorine atom and ethyl group influence the electronic properties of the carbazole core, affecting its behavior in electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-9-ethylcarbazole
  • 3,6-Dibromo-9-ethylcarbazole
  • 3,6-Diiodocarbazole
  • 9-Ethylcarbazole
  • 9-Methylcarbazole
  • Carbazole

Uniqueness

3-Chloro-9-ethylcarbazole is unique due to the specific positioning of the chlorine atom, which imparts distinct electronic properties compared to its brominated or iodinated counterparts. This makes it particularly suitable for certain applications in organic electronics where specific electronic characteristics are desired .

Properties

IUPAC Name

3-chloro-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFKWEXXRXIVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391236
Record name 9H-Carbazole, 3-chloro-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50668-20-7
Record name 9H-Carbazole, 3-chloro-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-9-ETHYLCARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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